3-(Furo[3,2-c]pyridin-2-yl)propanoic acid
CAS No.:
Cat. No.: VC15990907
Molecular Formula: C10H9NO3
Molecular Weight: 191.18 g/mol
* For research use only. Not for human or veterinary use.
![3-(Furo[3,2-c]pyridin-2-yl)propanoic acid -](/images/structure/VC15990907.png)
Specification
Molecular Formula | C10H9NO3 |
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Molecular Weight | 191.18 g/mol |
IUPAC Name | 3-furo[3,2-c]pyridin-2-ylpropanoic acid |
Standard InChI | InChI=1S/C10H9NO3/c12-10(13)2-1-8-5-7-6-11-4-3-9(7)14-8/h3-6H,1-2H2,(H,12,13) |
Standard InChI Key | YOGKNEODBGVZNY-UHFFFAOYSA-N |
Canonical SMILES | C1=CN=CC2=C1OC(=C2)CCC(=O)O |
Introduction
Structural and Molecular Characteristics
Fused Heterocyclic Core
The defining feature of 3-(furo[3,2-c]pyridin-2-yl)propanoic acid lies in its fused bicyclic system, where a furan ring (oxygen-containing heterocycle) merges with a pyridine ring (nitrogen-containing heterocycle) at the [3,2-c] positions. This arrangement creates a planar, aromatic structure with alternating electron-rich (furan) and electron-deficient (pyridine) regions, enabling π-π stacking interactions and polarized bonding patterns . The propanoic acid side chain (–CHCHCOOH) extends from the furan component, introducing both hydrophilicity and hydrogen-bonding capabilities.
Key Molecular Descriptors
Property | Value |
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Molecular Formula | |
Molecular Weight | 191.18 g/mol |
IUPAC Name | 3-furo[3,2-c]pyridin-2-ylpropanoic acid |
Canonical SMILES | C1=CN=CC2=C1OC(=C2)CCC(=O)O |
InChI Key | YOGKNEODBGVZNY-UHFFFAOYSA-N |
The SMILES string illustrates the connectivity: a pyridine ring (C1=CN=CC2=C1) fused to a furan ring (OC(=C2)), with a three-carbon chain (CCC(=O)O) terminating in a carboxylic acid group . This configuration confers moderate polarity, with calculated logP values (estimated via software tools) suggesting balanced lipophilicity for membrane permeability in biological systems.
Synthesis and Chemical Reactivity
Synthetic Pathways
While detailed protocols for 3-(furo[3,2-c]pyridin-2-yl)propanoic acid remain proprietary, analogous methods for related furan-pyridine hybrids suggest two primary approaches:
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Cyclocondensation Strategies: Starting from substituted pyridine precursors, furan rings may be constructed via acid-catalyzed cyclization of diols or alkynes. For example, 2-aminopyridine derivatives can undergo Paal-Knorr synthesis with γ-diketones to form fused furan systems .
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Cross-Coupling Reactions: Transition metal-catalyzed couplings (e.g., Suzuki-Miyaura) between halogenated pyridines and furan boronic esters could assemble the bicyclic core, followed by side-chain elongation via Michael addition or alkylation.
A reported synthesis for the structurally similar 3-(pyridin-2-ylamino)propanoic acid involves reacting 2-aminopyridine with acrylic acid esters in acetic acid, followed by alkaline hydrolysis . Adapting such methods to 3-(furo[3,2-c]pyridin-2-yl)propanoic acid would require pre-functionalized furan-pyridine intermediates.
Stability and Functional Group Reactivity
Future Research Directions
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Synthetic Optimization: Developing scalable, high-yield routes using green chemistry principles.
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Structure-Activity Relationships (SAR): Modifying the propanoic acid chain length or introducing substituents on the aromatic rings.
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Target Identification: Screening against protein libraries to identify binding partners.
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Formulation Studies: Investigating salt forms or nanoencapsulation to improve bioavailability.
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